molecular formula C15H16O B15285014 (4-Phenethylphenyl)methanol

(4-Phenethylphenyl)methanol

Cat. No.: B15285014
M. Wt: 212.29 g/mol
InChI Key: NSQFZFHYNRFDQG-UHFFFAOYSA-N
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Description

(4-Phenethylphenyl)methanol is an organic compound with the molecular formula C15H16O It is a type of benzyl alcohol where the benzyl group is substituted with a phenethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Phenethylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions: (4-Phenethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (4-Phenethylphenyl)aldehyde or (4-Phenethylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to (4-Phenethylphenyl)methane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: (4-Phenethylphenyl)aldehyde or (4-Phenethylphenyl)ketone.

    Reduction: (4-Phenethylphenyl)methane.

    Substitution: (4-Phenethylphenyl)chloride or (4-Phenethylphenyl)bromide.

Scientific Research Applications

(4-Phenethylphenyl)methanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Phenethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

    (4-Methylphenyl)methanol: Similar structure but with a methyl group instead of a phenethyl group.

    (4-Ethylphenyl)methanol: Contains an ethyl group instead of a phenethyl group.

    Benzyl alcohol: The parent compound with no additional substituents on the benzyl group.

Uniqueness: (4-Phenethylphenyl)methanol is unique due to the presence of the phenethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

[4-(2-phenylethyl)phenyl]methanol

InChI

InChI=1S/C15H16O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,6-7,12H2

InChI Key

NSQFZFHYNRFDQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CO

Origin of Product

United States

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